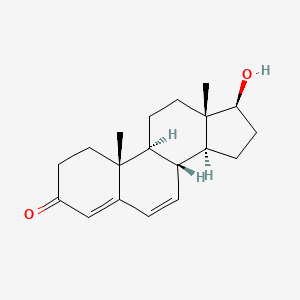
6-デヒドロテストステロン
概要
説明
6-Dehydrotestosterone is a 17β-hydroxy steroid that is derived from testosterone. It contains an additional double bond between positions 6 and 7, which distinguishes it from other testosterone derivatives . This compound is of significant interest due to its role in various biochemical and physiological processes.
科学的研究の応用
6-Dehydrotestosterone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Used in the production of steroid-based pharmaceuticals and research chemicals.
準備方法
Synthetic Routes and Reaction Conditions
6-Dehydrotestosterone can be synthesized from testosterone through a series of chemical reactions. One common method involves the use of selenium dioxide as an oxidizing agent. The reaction is typically carried out in an organic solvent such as dioxane or acetic acid at elevated temperatures ranging from 80°C to 140°C . The process involves the oxidation of testosterone to introduce the double bond between positions 6 and 7.
Industrial Production Methods
Industrial production of 6-Dehydrotestosterone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents and reagents is critical to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
6-Dehydrotestosterone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 6-Dehydrotestosterone back to testosterone or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Selenium dioxide in organic solvents at elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: More oxidized steroids with additional functional groups.
Reduction: Testosterone or other reduced steroids.
Substitution: Steroids with new functional groups at specific positions.
作用機序
6-Dehydrotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone regulation and cellular metabolism .
類似化合物との比較
Similar Compounds
Testosterone: The parent compound from which 6-Dehydrotestosterone is derived.
Dihydrotestosterone: Another potent androgen with a different structure and function.
Dehydroepiandrosterone: A precursor to both androgens and estrogens with distinct biological roles.
Uniqueness
6-Dehydrotestosterone is unique due to the additional double bond between positions 6 and 7, which imparts different chemical and biological properties compared to its parent compound, testosterone. This structural difference influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDCOKNNLDEKJB-DYKIIFRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043247 | |
| Record name | 6-Dehydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2484-30-2 | |
| Record name | 6-Dehydrotestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2484-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Dehydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002484302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Dehydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-hydroxyandrosta-4,6-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTA-4,6-DIEN-3-ONE, 17-HYDROXY-, (17.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P45K0O2LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 7α position in the structure of 6-dehydrotestosterone for developing derivatives?
A1: The 7α position of 6-dehydrotestosterone is particularly important for developing derivatives due to its susceptibility to selective modifications. For instance, copper-catalyzed 1,6-Michael additions allow for the introduction of various functional groups at this position. [, ] This is particularly relevant for generating affinity probes or metal complexes for studying androgen receptors. [, ] Additionally, the presence of the C-19 methyl group enhances the α-stereoselectivity of these additions, making it a strategic site for targeted modifications. []
Q2: How does the structural modification of 6-dehydrotestosterone with a biotin label at the 7α position impact its interaction with antibodies?
A2: Attaching a biotin label to the 7α position of 6-dehydrotestosterone, specifically creating 17β-hydroxyandrost-4-en-3-one-7α-(biotinyl-6-N-hexylamide), is a strategic approach for developing immunoassays. [] According to Landsteiner's principle, antibody specificity is primarily directed towards the portion of the hapten farthest from the functional group linking it to the carrier protein. [] Therefore, modifying the 7α position minimally alters the structure compared to the original testosterone hapten, ensuring the generated antibodies maintain high specificity towards testosterone. []
Q3: How does 6-dehydrotestosterone, as a modified testosterone heterologous enzyme tracer, influence the cross-reactivity of antisera in testosterone immunoassays?
A3: When 6-dehydrotestosterone is used as a modified testosterone heterologous enzyme tracer (specifically, 6-dehydrotestosterone-17-hemisuccinate-penicillinase), it exhibits lower cross-reactivity with 5α-dihydrotestosterone (5α-DHT) compared to traditional testosterone-17-hemisuccinate-penicillinase in enzyme immunoassays. [] This suggests that the structural change induced by the absence of the double bond in the B ring of 6-dehydrotestosterone leads to conformational changes in the enzyme tracer. [] These changes likely affect the binding affinity of the antisera, resulting in decreased cross-reactivity with 5α-DHT. []
Q4: How does 6-dehydrotestosterone propionate impact steroid hormone biosynthesis, particularly in the context of pregnenolone conversion?
A4: 6-Dehydrotestosterone propionate and its derivatives have been shown to influence steroid hormone biosynthesis. [, ] Specifically, these compounds demonstrate an effect on the conversion of pregnenolone-4-C-14 in both mouse testes and rat adrenal glands. [, ] Further research explored the mechanism of action, focusing on the inhibition of the Δ5,3β-hydroxysteroid dehydrogenase and Δ5,4-isomerase enzyme system. [] These findings highlight the role of 6-dehydrotestosterone propionate as a modifier of steroid hormone biosynthesis. [, , ]
Q5: Can 6-dehydrotestosterone be selectively reduced to a specific isomer, and if so, what conditions facilitate this selectivity?
A5: Yes, 7-methyl-6-dehydrotestosterone acetate can be selectively reduced to 7β-methyltestosterone acetate. [] This selectivity is achieved using benzyl alcohol as a reducing agent and employing specific catalytic conditions. [] This selective reduction is valuable for synthesizing specific testosterone derivatives with desired stereochemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-[[4-Ethyl-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222878.png)
![1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone](/img/structure/B1222879.png)
![5-(2-Ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1222885.png)
![6-ethyl-6-methyl-5,8-dihydro-1H-thiopyrano[2,3]thieno[2,4-b]pyrimidine-2,4-dione](/img/structure/B1222886.png)
![4-[4-[Cyclohexyloxy(oxo)methyl]anilino]-4-oxobutanoic acid](/img/structure/B1222887.png)

![N-cyclopentyl-2-[[1-(2-methoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1222889.png)
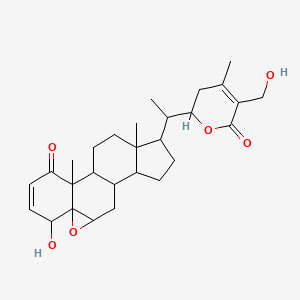
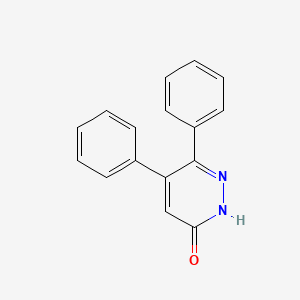
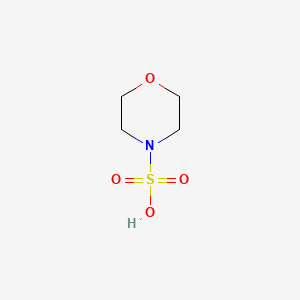

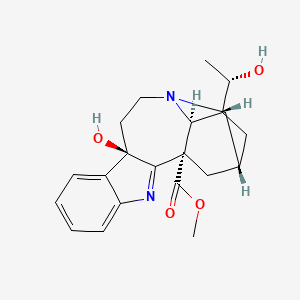
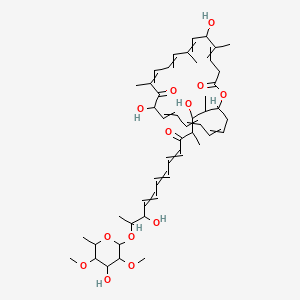
![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)
